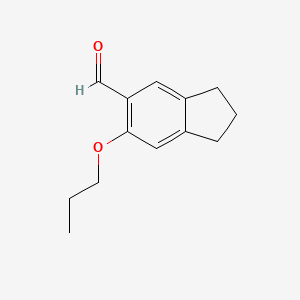![molecular formula C11H12N2 B1517056 4-[(Cyclopropylmethyl)amino]benzonitrile CAS No. 1019607-58-9](/img/structure/B1517056.png)
4-[(Cyclopropylmethyl)amino]benzonitrile
Overview
Description
“4-[(Cyclopropylmethyl)amino]benzonitrile” is a chemical compound with the CAS Number: 1019607-58-9 . It has a molecular weight of 172.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “4-[(Cyclopropylmethyl)amino]benzonitrile” is 1S/C11H12N2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,13H,1-2,8H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.
Physical And Chemical Properties Analysis
“4-[(Cyclopropylmethyl)amino]benzonitrile” is a powder with a molecular weight of 172.23 .
Scientific Research Applications
Dual Fluorescence of Benzonitrile Derivatives
Benzonitrile derivatives like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) are studied for their unique property of dual fluorescence, attributed to an intramolecular charge-transfer (ICT) state. Research into the structure and dynamics of the ICT state provides insights into the photophysical behavior of similar compounds (Köhn & Hättig, 2004).
Anticancer Activity
Certain benzonitrile derivatives have been synthesized and shown strong activity against colorectal and triple-negative breast cancer cells. These compounds, featuring benzonitrile groups, exhibit cytotoxicity in micromolar ranges and induce apoptosis, highlighting their potential as therapeutic agents (Pilon et al., 2020).
Corrosion Inhibition
Benzonitrile derivatives are also researched for their application in corrosion inhibition for mild steel in acidic mediums. Studies involving electrochemical measurements, DFT, and MD simulations suggest these compounds are excellent corrosion inhibitors, offering protection through adsorption on the metal surface (Chaouiki et al., 2018).
properties
IUPAC Name |
4-(cyclopropylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10,13H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJRTGAJBVRNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylmethyl)amino]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





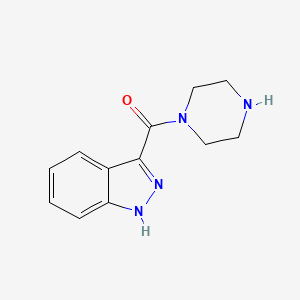
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
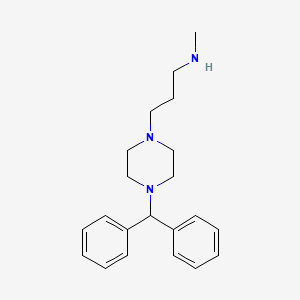


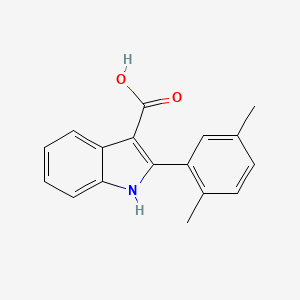
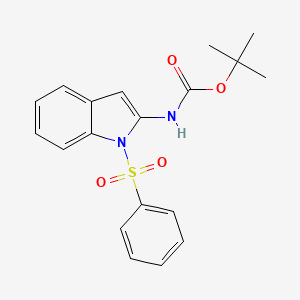
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
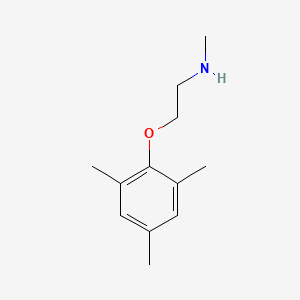
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
